molecular formula C₄¹³C₆H₇F₃O₄ B1141167 Triflusal-13C6 CAS No. 1276355-35-1

Triflusal-13C6

Katalognummer B1141167
CAS-Nummer: 1276355-35-1
Molekulargewicht: 254.11
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triflusal is a novel platelet antiaggregant that, while structurally similar to salicylates, is distinct from aspirin. It is notably efficacious in patients suffering from cerebral or myocardial infarction and presents a reduced risk of hemorrhagic complications compared to aspirin. Its combination with moderate-intensity anticoagulation has also shown effectiveness in thromboprophylaxis in cases of atrial fibrillation, positioning triflusal as a viable alternative to aspirin for certain patients (Murdoch & Plosker, 2012).

Synthesis Analysis

The optimized synthesis of triflusal uses acetic anhydride as the acylating agent and polyphosphoric acid as the catalyst at 50 ℃ for 30 minutes, achieving high yields and purity (Xu Ji-heng, 2011). Another approach involves converting aniline to iodobenzene and then to trifluoromethylbenzene, which, after a series of reactions, yields Triflusal with a high specific activity and radiochemical purity (Noel et al., 1982).

Molecular Structure Analysis

Triflusal's molecular structure analysis is enriched by exploring its synthesis and the spectroscopic properties of related derivatives. For instance, the study of azuleno[1,2-g]tricyclo[4.3.1.01,6]deca-5b,7,9-triene derivatives, including their synthesis and C NMR spectra, provides insight into the structural aspects influencing Triflusal (Nitta & Takayasu, 1997).

Chemical Reactions and Properties

The chemical properties of Triflusal can be understood through studies on related compounds and their reactions. For example, the use of aryl triflates and carbon monoxide in the synthesis of labeled amides sheds light on the versatility and reactivity of compounds structurally related to Triflusal (Rahman et al., 2003).

Physical Properties Analysis

Analyzing the physical properties of compounds similar to Triflusal helps in understanding its behavior and stability. Studies on the synthesis and structure of organobismuth chlorides and triflates provide valuable data on the physical characteristics and stability of these compounds (Tan et al., 2013).

Chemical Properties Analysis

The chemical properties of Triflusal can also be inferred from research on analogous compounds. The study on the mechanistic aspects of CH alkynylation reaction of acetylenic triflones, including the use of carbon-13 labels, offers insights into the chemical behavior and properties of Triflusal-related molecules (Xiang & Fuchs, 1996).

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects and Anti-inflammatory Properties

Triflusal has shown promise in neuroprotection, particularly in cerebral infarction and myocardial infarction prevention. It acts as a novel platelet antiaggregant, with efficacy comparable to aspirin but a reduced risk of hemorrhagic complications. It's utilized for primary prevention in atrial fibrillation and secondary prevention of cerebral and myocardial infarction, mainly as an alternative to aspirin in patients for whom aspirin is unsuitable due to its favorable safety profile concerning bleeding risks (Murdoch & Plosker, 2006).

Antiaggregant Mechanism and Bioequivalence

Investigations into Triflusal's mechanism, particularly its antiaggregant properties and metabolic activity, have been significant. For instance, a study exploring the bioequivalence of two oral formulations of Triflusal in healthy volunteers affirmed its consistent pharmacokinetic profile, reinforcing its therapeutic reliability (Quetglas et al., 2008).

Comparative Studies with Aspirin

Triflusal has been compared with aspirin in various studies, notably in the prevention of cerebral infarction. For example, the TAPIRSS study did not find significant differences between triflusal and aspirin in preventing vascular complications after a transient ischemic attack (TIA) or ischemic stroke, though triflusal was associated with a lower risk of hemorrhagic complications, suggesting its potential as a safer alternative to aspirin in certain patient populations (Culebras et al., 2004).

Safety And Hazards

While specific safety and hazard information for Triflusal-13C6 was not found, it’s important to handle it with care, as with any chemical substance. Triflusal, the parent compound, has been associated with a significantly lower rate of hemorrhagic complications compared to aspirin .

Eigenschaften

IUPAC Name

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVZGDJPAKBDE-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triflusal-13C6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.